molecular formula C14H20N2O2S2 B11442464 Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate

Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate

Cat. No.: B11442464
M. Wt: 312.5 g/mol
InChI Key: BWWWGDFIGWAUCM-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective for similar thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate is unique due to its specific combination of a piperidine ring with a thiophene carboxylate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N2O2S2

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 3-[(3,5-dimethylpiperidine-1-carbothioyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C14H20N2O2S2/c1-9-6-10(2)8-16(7-9)14(19)15-11-4-5-20-12(11)13(17)18-3/h4-5,9-10H,6-8H2,1-3H3,(H,15,19)

InChI Key

BWWWGDFIGWAUCM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=S)NC2=C(SC=C2)C(=O)OC)C

Origin of Product

United States

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